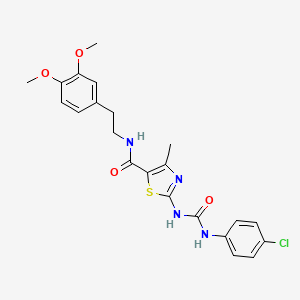
2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H23ClN4O4S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on synthesizing and characterizing compounds with structures related to "2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide". For example, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities highlight the chemical versatility and potential biological relevance of these compounds. The synthesis involves cyclization reactions and evaluations for antimicrobial activity against standard drugs, indicating their utility in developing new antimicrobials (Patel & Shaikh, 2011).
Antimicrobial and Antifungal Activities
Compounds with similar structures have been studied for their antimicrobial and antifungal properties. For instance, research on novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers showed that these compounds exhibited high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015). This demonstrates the potential of these compounds in biomedical applications and materials science, particularly in creating biologically active fabrics.
Corrosion Inhibition
Another area of application is in corrosion inhibition. A study on the efficiency of a triazole derivative for corrosion inhibition of mild steel in acidic media showed that compounds structurally related to "2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide" could serve as effective corrosion inhibitors, with inhibition efficiencies up to 99% in certain conditions. This highlights their potential application in protecting metals from corrosion in industrial settings (Lagrenée et al., 2002).
Anticancer Activity
Further research into 3-methylthiazolo[3,2-a]benzimidazole-benzenesulfonamide conjugates as novel carbonic anhydrase inhibitors endowed with anticancer activity emphasizes the therapeutic potential of these molecules. The study focused on the design, synthesis, and biological evaluation of these conjugates, revealing their inhibitory activities towards human carbonic anhydrase isoforms and their growth inhibitory actions against breast cancer cell lines, demonstrating their potential as anticancer agents (Alkhaldi et al., 2020).
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-13-19(20(28)24-11-10-14-4-9-17(30-2)18(12-14)31-3)32-22(25-13)27-21(29)26-16-7-5-15(23)6-8-16/h4-9,12H,10-11H2,1-3H3,(H,24,28)(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTWKDFSDOPDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-chlorophenyl)ureido)-N-(3,4-dimethoxyphenethyl)-4-methylthiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2994645.png)

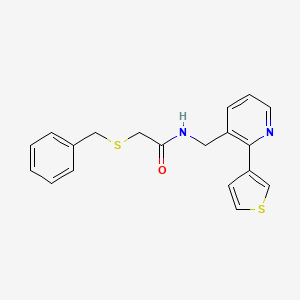
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)
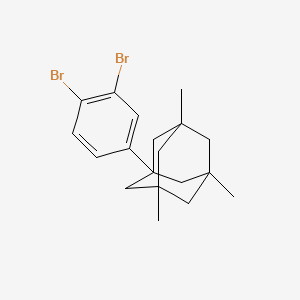
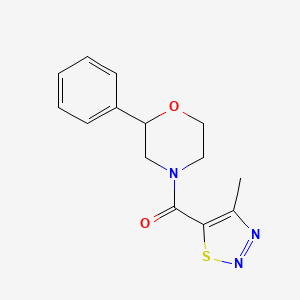
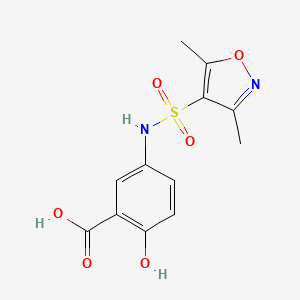

![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2994658.png)

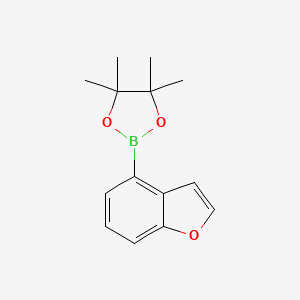
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2994666.png)

